molecular formula C13H17ClN2O2 B2820379 2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide CAS No. 250714-77-3

2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide

Cat. No.: B2820379
CAS No.: 250714-77-3
M. Wt: 268.74
InChI Key: LAHMJYOWCLTTGV-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(morpholin-4-yl)phenyl]propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a chlorine atom at the second carbon and a 4-morpholinophenyl group at the amide nitrogen. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule . This compound is utilized in medicinal chemistry and materials science, particularly as a building block for drug discovery and polymer synthesis. Its molecular formula is inferred as C₁₄H₁₈ClN₂O₂ based on structural analogs , with a monoisotopic mass of approximately 303.11 g/mol.

Properties

IUPAC Name

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-10(14)13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHMJYOWCLTTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antagonistic Properties
The compound has been identified as a potent antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation and inflammatory responses. Research indicates that derivatives of this compound exhibit significant binding affinity and antagonistic activity against TRPV1, suggesting potential applications in pain management therapies. For instance, modifications to the structure have led to enhanced potency in inhibiting capsaicin-induced activation of TRPV1, demonstrating its utility in developing analgesic agents .

Biological Research

Proteomics Research
2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide hydrochloride is utilized in proteomics research due to its ability to interact with specific proteins, aiding in the study of protein functions and interactions. It serves as a tool for investigating cellular mechanisms and pathways, contributing to a better understanding of disease processes at the molecular level .

Structure-Activity Relationship Studies
The compound is frequently employed in structure-activity relationship (SAR) studies to optimize pharmacological properties. By systematically modifying its chemical structure, researchers can identify key functional groups that enhance biological activity or reduce side effects. Such studies are crucial for the development of new therapeutic agents targeting various diseases .

Therapeutic Applications

Pain Management
Given its antagonistic effects on TRPV1, this compound holds promise as a candidate for developing novel analgesics. Its efficacy in preclinical models suggests that it could be further explored for treating chronic pain conditions without the adverse effects associated with traditional opioids .

Cancer Research
Emerging studies suggest that compounds similar to this compound may play a role in cancer research, particularly regarding their effects on tumor growth and metastasis. Investigations into the modulation of signaling pathways involved in cancer progression could lead to new therapeutic strategies .

Case Studies

StudyFocusFindings
Amgen Group StudyTRPV1 AntagonismIdentified structural modifications leading to enhanced potency against TRPV1; showed significant analgesic activity .
Proteomics ApplicationProtein InteractionUtilized as a probe to study protein interactions; aids in understanding cellular mechanisms .
SAR AnalysisDrug DevelopmentHighlighted the importance of specific functional groups for optimizing biological activity; led to the identification of more effective analogs .

Comparison with Similar Compounds

Key Findings :

  • Morpholine derivatives exhibit higher polarity and better aqueous solubility compared to piperidine analogs due to morpholine’s oxygen atom .
  • Piperidine and pyrrolidine substitutions enhance lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

Modifications to the Sulfonamide/Sulfonyl Group

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-Chloro-N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}propanamide Thiadiazole sulfamoyl C₁₃H₁₄ClN₅O₃S₂ 416.92 Thiadiazole enhances aromatic stacking; antimicrobial potential
2-Chloro-N-[4-(piperidine-1-sulfonyl)phenyl]propanamide Piperidine sulfonyl C₁₄H₂₀ClN₂O₃S 356.85 Sulfonyl group increases metabolic stability
2-Chloro-N-{4-[(difluoromethyl)thio]phenyl}propanamide Difluoromethyl thio C₁₀H₁₀ClF₂NOS 277.71 Fluorine atoms improve lipophilicity and bioavailability

Key Findings :

  • Sulfonamide/sulfonyl groups improve metabolic stability and binding affinity to target proteins .
  • Fluorinated substituents (e.g., difluoromethyl thio) enhance membrane permeability and resistance to enzymatic degradation .

Aromatic Ring Modifications

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-(4-Chloro-2-methylphenyl)-3-[4-(isobutylsulfamoyl)phenyl]propanamide Isobutylsulfamoyl C₂₀H₂₄ClN₂O₃S 419.94 Bulky isobutyl group may reduce off-target interactions
2-Chloro-N-[4-(pyrimidin-2-yl)sulfamoyl]phenylpropanamide Pyrimidine sulfamoyl C₁₃H₁₃ClN₄O₃S 356.79 Pyrimidine enables hydrogen bonding; antiviral applications

Key Findings :

  • Bulky substituents (e.g., isobutyl) can enhance selectivity by sterically hindering non-specific interactions .
  • Aromatic heterocycles (e.g., pyrimidine) introduce hydrogen-bonding sites, improving target engagement .

Biological Activity

The compound 2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chloro group attached to a propanamide backbone, which is further substituted with a morpholine ring. This unique structural configuration contributes to its biological activity.

Chemical Structure

  • Molecular Formula : C12_{12}H14_{14}ClN1_{1}O1_{1}
  • Molecular Weight : 227.7 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, it was reported that this compound showed notable antibacterial activity against Staphylococcus epidermidis, with a zone of inhibition measuring 20 mm , outperforming standard antibiotic ciprofloxacin, which had a zone of 15 mm .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The IC50_{50} values were recorded as follows:

Cell LineIC50_{50} Value (µM)
PC-30.67
HCT-1160.80
ACHN0.87

These values indicate that the compound possesses potent anticancer properties, comparable to existing therapeutic agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to proteins and enzymes, leading to altered activity through mechanisms such as:

  • Hydrogen Bonding : Interactions with amino acid residues in target proteins.
  • Hydrophobic Interactions : Stabilization of binding through non-polar interactions.
  • Van der Waals Forces : Contributing to the overall binding affinity with target sites.

These interactions may inhibit critical pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Antimicrobial Screening :
    • A comparative study assessed the antibacterial effects of various morpholine derivatives, highlighting that this compound exhibited superior activity against S. epidermidis compared to other synthesized compounds .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that the compound effectively inhibited growth in multiple cancer cell lines, suggesting its viability as an anticancer agent. The results were consistent across different studies, reinforcing the compound's potential therapeutic applications .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR indicated that the presence of electron-donating groups enhanced biological activity, while electron-withdrawing groups diminished it. This insight is crucial for further optimization of the compound for increased efficacy .

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